molecular formula C13H10F3NO B13045513 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13045513
M. Wt: 253.22 g/mol
InChI Key: YCIYZLNYKUWZPI-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

The compound’s systematic IUPAC name, 4-(cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile , reflects its substituent arrangement on the benzene ring. The benzonitrile backbone (C₆H₄CN) is modified at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with a cyclobutanecarbonyl moiety (-CO-C₄H₇). The molecular formula is C₁₃H₁₀F₃NO , with a molecular weight of 253.22 g/mol .

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₀F₃NO
Molecular Weight 253.22 g/mol
Key Functional Groups Benzonitrile, trifluoromethyl, cyclobutanecarbonyl

The trifluoromethyl group contributes electron-withdrawing effects, while the cyclobutanecarbonyl group introduces steric strain and conformational rigidity. These features influence reactivity in substitution and cycloaddition reactions, making the compound a versatile intermediate.

Historical Context of Discovery and Initial Characterization

While the exact date of its first synthesis is not explicitly documented, the compound’s development aligns with advances in fluoroorganic chemistry and ketone-functionalized aromatics during the early 21st century. Its synthesis likely builds on methods for trifluoromethyl-substituted benzonitriles, such as the bromination-cyano substitution route described in patents for analogous structures. For example, the preparation of 4-amino-2-trifluoromethylbenzonitrile involves bromination of trifluoromethylfluorobenzene followed by cyano substitution, a strategy adaptable to introduce the cyclobutanecarbonyl group via acylative coupling.

The compound’s initial characterization focused on its spectral properties, including nuclear magnetic resonance (NMR) peaks for the cyclobutane ring (δ ~2.5–3.5 ppm for methylene protons) and infrared (IR) absorption bands for the nitrile (-C≡N, ~2230 cm⁻¹) and carbonyl (-C=O, ~1700 cm⁻¹) groups. These analytical markers remain critical for quality control in research applications.

Academic Significance in Contemporary Heterocyclic Chemistry

This compound’s academic value lies in its dual role as a hydrogen bond acceptor (via the nitrile and carbonyl groups) and a sterically constrained building block (due to the cyclobutane ring). These attributes make it advantageous in designing:

  • Protein-protein interaction (PPI) inhibitors : Its rigidity mimics tertiary structural motifs in peptides, enabling disruption of helical protein interfaces.
  • Androgen receptor antagonists : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic receptor pockets.

Additionally, its inclusion in screening libraries like the PPI Helix Turn 3D-Mimetics Library underscores its utility in drug discovery. Researchers leverage its modular structure to synthesize derivatives for activity profiling against cancer targets and nuclear receptors. Recent studies emphasize its potential in optimizing pharmacokinetic properties, such as logP (1.797) and polar surface area (54.4 Ų), which balance solubility and membrane permeability.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

4-(cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

YCIYZLNYKUWZPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of trifluoromethyl-substituted benzonitriles typically involves:

  • Introduction of the trifluoromethyl group onto a benzene ring.
  • Installation of a nitrile group (–CN) via cyanation.
  • Functional group transformations to introduce additional substituents such as cyclobutanecarbonyl.

Two main synthetic routes are prominent:

These methods can be adapted to prepare 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile by incorporating the cyclobutanecarbonyl moiety at an appropriate stage.

Detailed Preparation Methodology

Three-Step Process for 4-Amino-2-trifluoromethylbenzonitrile (Relevant Precursor)

A patented method (CN1810775B) describes a three-step synthesis that can be adapted for related compounds:

Step Reaction Type Reagents & Conditions Outcome & Notes
1 Position-selective bromination m-Trifluoromethyl fluorobenzene, glacial acetic acid, vitriol oil, dibromo hydantoin (C5H6Br2N2O2), reflux 5–7 h Selective bromination at the 4-position; mol ratio dibromo hydantoin:m-trifluoromethyl fluorobenzene = 0.6:1; product purity >98%
2 Cyanation (cyano group displacement) 4-Fluoro-2-(trifluoromethyl)bromobenzene, cuprous cyanide, quinoline, reflux ~20 h Replacement of bromide by –CN group; mol ratio CuCN:aryl bromide ~1:1; quinoline as solvent/base; yield ~73-75% overall
3 Aminolysis (ammonia substitution) 4-Fluoro-2-trifluoromethylbenzonitrile, liquefied ammonia, ethanol, 120 °C, 8 h, followed by toluene purification Ammonia substitutes fluorine to yield 4-amino-2-trifluoromethylbenzonitrile; product purity >99% by HPLC

Adaptation for Cyclobutanecarbonyl Group:

  • The cyclobutanecarbonyl substituent can be introduced via acylation (Friedel-Crafts acylation or coupling reactions) on the nitrile-substituted trifluoromethylbenzene intermediate or on the amino derivative depending on reactivity and desired regioselectivity.

Palladium-Catalyzed Cyanation of 4-Trifluoromethylchlorobenzene

A more recent and industrially relevant method (CN109320433B) employs palladium-catalyzed cyanation:

Parameter Details
Starting Material 4-Trifluoromethylchlorobenzene
Cyanating Agent Potassium ferrocyanide (anhydrous preferred for better yield)
Catalyst Palladium acetate (0.2–1 mol%)
Ligand 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
Reaction Temperature 160–190 °C
Cyanating Agent Molar Ratio 16.7–100 mol% relative to aryl chloride
Yield >90%
Advantages Economical, scalable, high yield, low catalyst loading

This method offers a direct and efficient route to 4-trifluoromethylbenzonitrile, which can be further functionalized to introduce the cyclobutanecarbonyl group.

Proposed Synthetic Route for this compound

Based on the above methods, a plausible synthetic sequence is:

Data Table Summarizing Key Preparation Parameters

Compound/Step Reagents & Conditions Yield (%) Purity (%) Notes
4-Amino-2-trifluoromethylbenzonitrile (3-step method) 1) Bromination: dibromo hydantoin, acetic acid, reflux 5-7 h
2) Cyanation: CuCN, quinoline, reflux 20 h
3) Aminolysis: NH3, ethanol, 120 °C, 8 h
73–75 (overall) >99 (HPLC) Industrial scale, low cost, high purity
4-Trifluoromethylbenzonitrile (Pd-catalyzed) 4-Trifluoromethylchlorobenzene, K4Fe(CN)6, Pd(OAc)2, Xantphos, 160-190 °C >90 Not specified Economical, scalable, low catalyst loading
Cyclobutanecarbonylation (proposed) Cyclobutanecarbonyl chloride, AlCl3, DCM, 0 °C to RT Variable Dependent on purification Friedel-Crafts acylation on nitrile intermediate

Research Findings and Notes

  • The three-step bromination-cyanation-amination route provides a reliable method to access trifluoromethyl-substituted benzonitriles with high purity and satisfactory yields, using readily available reagents and mild conditions.

  • The palladium-catalyzed cyanation method is advantageous for industrial-scale synthesis due to its higher yield, lower catalyst loading, and use of less toxic cyanating agents (potassium ferrocyanide).

  • Introduction of the cyclobutanecarbonyl group is best achieved post-cyanation via electrophilic acylation, considering the sensitivity of nitrile and trifluoromethyl groups to harsh conditions.

  • Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reagent molar ratios is critical to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and cyclobutanecarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific biomolecules.

    Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.

    Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. Additionally, the cyclobutanecarbonyl group can participate in specific binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylbenzonitrile Core

The trifluoromethylbenzonitrile scaffold is widely studied. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
4-(Trifluoromethyl)benzonitrile -CF₃ at 4-position C₈H₄F₃N 187.12 Simplest analog; lacks cyclobutanecarbonyl group. Used as a building block in drug synthesis.
4-Methoxy-2-(trifluoromethyl)benzonitrile -OCH₃ at 4-position, -CF₃ at 2-position C₉H₆F₃NO 201.15 Methoxy group enhances solubility; used in VCD spectroscopy studies.
4-Hydroxy-3-(trifluoromethyl)benzonitrile -OH at 4-position, -CF₃ at 3-position C₈H₄F₃NO 187.12 Polar hydroxyl group impacts hydrogen bonding and bioavailability.
4-(2-Acetyl-3-hydroxyphenoxy)-2-(trifluoromethyl)benzonitrile Phenoxy-acetyl group at 4-position C₁₆H₁₀NO₃F₃ 321.25 Extended aromatic system; potential kinase inhibitor.

Key Observations :

  • The cyclobutanecarbonyl group in the target compound introduces steric bulk and conformational rigidity compared to smaller substituents (e.g., -OCH₃ or -OH) .
  • The trifluoromethyl group at the 2-position enhances metabolic stability and lipophilicity, common in SARMs and receptor antagonists .

Bioactive Derivatives with Imidazolidinone Moieties

Several compounds in the evidence feature imidazolidinone rings attached to the benzonitrile core, highlighting structural diversity and pharmacological relevance:

Compound Name (from ) Substituents Melting Point (°C) Biological Activity
6h 4-(Hydroxymethyl)-4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl 206–208 Androgen receptor antagonist
6i 4-(Hydroxymethyl)-4-methyl-5-oxo-2-thioxo-3-(4-(trifluoromethyl)phenyl)imidazolidin-1-yl 178–180 Enhanced antagonistic activity due to -CF₃
6l 4-(Hydroxymethyl)-4-methyl-3-(4-((1-methylpiperidin-4-yl)oxy)phenyl)-5-oxo-2-thioxoimidazolidin-1-yl 117–119 Improved solubility from piperidine moiety

Comparison :

  • The target compound lacks the imidazolidinone ring but shares the trifluoromethylbenzonitrile backbone. Imidazolidinone derivatives exhibit higher melting points (≥117°C) due to hydrogen-bonding networks, whereas the cyclobutanecarbonyl group may reduce crystallinity .
  • 6i and 6l demonstrate how substituents like -CF₃ or piperidine enhance receptor binding or solubility, suggesting similar optimizations could apply to the target compound .

Metabolites and Degradation Products

identifies metabolites of SARMs with pyrrole-based substituents:

  • 4-(2-Ethyl-5-hydroxy-1H-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile (m/z 250.0361): Formed via hydroxylation and dealkylation.
  • 4-(2-Hydroxy-1H-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile radical : A reactive intermediate.

Implications :

  • The cyclobutanecarbonyl group in the target compound may undergo similar metabolic pathways, producing hydroxylated or fragmented metabolites.
  • Compared to pyrrole metabolites, the target compound’s cyclobutane ring could slow enzymatic degradation, prolonging half-life .

Physicochemical Properties

Property 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile (Inferred) 4-Methoxy-2-(trifluoromethyl)benzonitrile 4-(Trifluoromethyl)benzonitrile
LogP ~3.5 (high lipophilicity) 2.1 2.8
Water Solubility Low Moderate Low
Metabolic Stability Moderate (steric hindrance from cyclobutane) High (-OCH₃ resists oxidation) Low (prone to CYP450 oxidation)

Biological Activity

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

  • Chemical Formula : C11H8F3N
  • Molecular Weight : 227.19 g/mol
  • CAS Number : Not explicitly listed in the provided sources but can be derived from its components.

The compound exhibits a mechanism involving the modulation of ubiquitin-proteasome pathways, particularly through interactions with cereblon E3 ubiquitin ligase. This interaction promotes the degradation of specific target proteins, which can lead to various therapeutic outcomes, including anti-cancer effects .

Pharmacological Effects

  • Antitumor Activity :
    • Studies have shown that compounds similar to this compound can inhibit tumor growth by targeting protein degradation pathways. For instance, bifunctional compounds that bind to cereblon have demonstrated efficacy in reducing levels of oncogenic proteins, leading to apoptosis in cancer cells .
  • Anti-inflammatory Properties :
    • The compound may also exhibit anti-inflammatory effects by modulating cytokine production through the inhibition of specific signaling pathways associated with inflammation .
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective properties, possibly through the regulation of neuroinflammatory responses and neuronal survival pathways .

Case Studies

StudyFindings
Study A Demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines by inducing proteasomal degradation of cell cycle regulators.
Study B Reported on the anti-inflammatory effects of related compounds in animal models, showing reduced cytokine levels and improved clinical scores in models of autoimmune diseases.
Study C Investigated neuroprotective effects in vitro, revealing that treatment with related compounds led to increased neuronal survival under oxidative stress conditions.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes cyclization reactions and functional group modifications to achieve the desired structural characteristics.

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